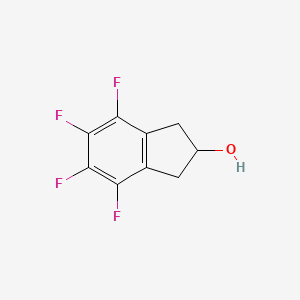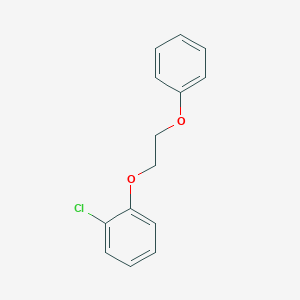
2,4-Bis(chloromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(chloromethoxy)phenol is an organic compound characterized by the presence of two chloromethoxy groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(chloromethoxy)phenol typically involves the chloromethylation of phenol. This process can be achieved through the reaction of phenol with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions often require a catalyst, such as zinc chloride, to facilitate the formation of the chloromethoxy groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Bis(chloromethoxy)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols, demonstrating the compound’s redox versatility.
Substitution: The chloromethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Bis(chloromethoxy)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Bis(chloromethoxy)phenol involves its interaction with cellular components. In biological systems, it can induce apoptosis by disrupting mitochondrial function and triggering cell death pathways . The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can generate reactive oxygen species that damage cellular components .
Comparaison Avec Des Composés Similaires
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
2,4,6-Trichlorophenol: Contains three chlorine atoms attached to the phenol ring, showing different reactivity and applications.
4-Chloromethoxyphenol: A related compound with a single chloromethoxy group.
Uniqueness: Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
93095-62-6 |
|---|---|
Formule moléculaire |
C8H8Cl2O3 |
Poids moléculaire |
223.05 g/mol |
Nom IUPAC |
2,4-bis(chloromethoxy)phenol |
InChI |
InChI=1S/C8H8Cl2O3/c9-4-12-6-1-2-7(11)8(3-6)13-5-10/h1-3,11H,4-5H2 |
Clé InChI |
GCBZLUUVLQHKQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCl)OCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14340670.png)
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)






![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)

![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)

